Germall plus

Description

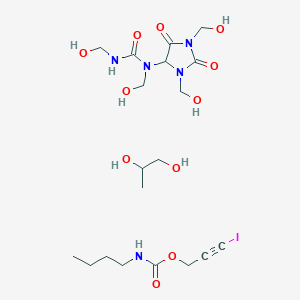

Structure

2D Structure

Properties

Molecular Formula |

C19H34IN5O11 |

|---|---|

Molecular Weight |

635.4 g/mol |

IUPAC Name |

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea;3-iodoprop-2-ynyl N-butylcarbamate;propane-1,2-diol |

InChI |

InChI=1S/C8H12INO2.C8H14N4O7.C3H8O2/c1-2-3-6-10-8(11)12-7-4-5-9;13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15;1-3(5)2-4/h2-3,6-7H2,1H3,(H,10,11);5,13-16H,1-4H2,(H,9,18);3-5H,2H2,1H3 |

InChI Key |

XUYROFSUVWYCOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCC#CI.CC(CO)O.C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O |

Origin of Product |

United States |

Molecular Composition and Mechanistic Synergy

Constituent Chemical Entities of Germall Plus

This compound is a synergistic blend of three key chemical compounds. The liquid formulation consists of Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate dissolved in a Propylene (B89431) Glycol carrier. mdpi.comnih.govdermnetnz.org This combination provides a robust, broad-spectrum preservative effective against bacteria, yeast, and molds. longchangchemical.comindustrialchemicals.gov.auontosight.ai A powdered version also exists, which is a combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate. nih.gov

Diazolidinyl Urea (DU) Component

Diazolidinyl Urea (DU) is a synthetic, water-soluble antimicrobial preservative. nih.govmyskinrecipes.com It is recognized for its efficacy against a wide range of bacteria. numberanalytics.com Chemically, it is synthesized from the reaction of allantoin (B1664786) and formaldehyde (B43269). numberanalytics.comspecialchem.com As a component of this compound, DU provides crucial protection against bacterial contamination. numberanalytics.com

Table 1: Chemical Data for Diazolidinyl Urea

| Property | Data | Source |

|---|---|---|

| Chemical Name | 1-[1,3-Bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | nih.govwikipedia.org |

| CAS Number | 78491-02-8 | nih.govwikipedia.org |

| Molecular Formula | C₈H₁₄N₄O₇ | nih.govwikipedia.org |

| Molecular Weight | 278.22 g/mol | nih.govwikipedia.org |

| Appearance | White, fine powder | nih.govspecialchem.com |

Iodopropynyl Butylcarbamate (IPBC) Component

Iodopropynyl Butylcarbamate (IPBC) is a carbamate-based biocide. wikipedia.org It is particularly potent as a fungicide, offering strong protection against the growth of yeasts and molds. researchgate.net Its inclusion in the this compound blend complements the antibacterial action of Diazolidinyl Urea, thereby broadening the spectrum of antimicrobial activity. researchgate.net IPBC is a white, crystalline powder that is soluble in various organic solvents. mdpi.com

Table 2: Chemical Data for Iodopropynyl Butylcarbamate

| Property | Data | Source |

|---|---|---|

| Chemical Name | 3-Iodoprop-2-yn-1-yl butylcarbamate | wikipedia.org |

| CAS Number | 55406-53-6 | wikipedia.org |

| Molecular Formula | C₈H₁₂INO₂ | wikipedia.org |

| Molecular Weight | 281.09 g/mol | wikipedia.org |

| Appearance | White, crystalline powder | wikipedia.org |

Propylene Glycol as a Carrier and Efficacy Enhancer

In the liquid form of this compound, Propylene Glycol serves as the solvent and carrier for the active preservative ingredients, Diazolidinyl Urea and IPBC. mdpi.comnih.gov It is a viscous, colorless liquid that is miscible with water. Beyond its role as a vehicle, Propylene Glycol also functions as a humectant and can improve the efficacy of the antimicrobial agents it carries. researchgate.net In typical liquid this compound formulations, Propylene Glycol constitutes a significant portion, often around 60%. mdpi.comdermnetnz.org

Table 3: Chemical Data for Propylene Glycol

| Property | Data | Source |

|---|---|---|

| Chemical Name | Propane-1,2-diol | |

| CAS Number | 57-55-6 | longchangchemical.com |

| Molecular Formula | C₃H₈O₂ | |

| Molecular Weight | 76.09 g/mol |

| Appearance | Colorless, viscous liquid | longchangchemical.com |

Dual Mode of Antimicrobial Action

The high efficacy of this compound stems from the synergistic combination of its two active components, Diazolidinyl Urea and Iodopropynyl Butylcarbamate. longchangchemical.comnumberanalytics.com This pairing creates a dual-action preservative system that provides broad-spectrum protection.

Mechanisms of Diazolidinyl Urea Activity

The primary antimicrobial mechanism of Diazolidinyl Urea is its function as a formaldehyde-releasing agent. ontosight.aimyskinrecipes.comnumberanalytics.commedchemexpress.com Through a process of slow degradation, it continuously releases minute amounts of formaldehyde into a product. myskinrecipes.comnumberanalytics.com Formaldehyde is a highly reactive molecule and potent biocide that is effective against a wide array of microorganisms. ontosight.ai Its mode of action involves the alkylation of proteins, particularly targeting sulfhydryl groups, which disrupts essential cellular functions and leads to microbial death. asm.org This slow and sustained release ensures long-term preservation. numberanalytics.com

Mechanisms of Iodopropynyl Butylcarbamate Activity

The antifungal activity of Iodopropynyl Butylcarbamate is multifaceted. A primary mechanism involves the disruption of microbial cell membranes. industrialchemicals.gov.auwikipedia.org IPBC interacts with the lipids in the cell membrane, altering its structure and increasing its permeability. franceorganochimique.com This damage leads to the leakage of essential ions and nutrients from the cell, ultimately causing cell death. franceorganochimique.com Recent research has supported this by demonstrating that IPBC compromises bacterial cell walls. nih.gov

Additionally, it has been proposed that IPBC's activity is linked to the release of iodine, which acts as a powerful oxidizing agent that can destroy critical proteins and nucleic acids within the cell. franceorganochimique.com Some studies within the broader carbamate (B1207046) family suggest a possible role as a cholinesterase inhibitor, although the precise toxic mode of action for IPBC is not yet fully understood. nih.govindustrialchemicals.gov.au The iodopropynyl group within the molecule is considered crucial for its potent fungicidal effects. mdpi.com

Synergistic Preservative Effects within the this compound System

This compound is a patented preservative system recognized for its highly effective, broad-spectrum antimicrobial activity. ashland.comformulatorsampleshop.comulprospector.comashland.com Its efficacy stems from a synergistic combination of two active components: Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC). cleanroomtechnology.comformulatorsampleshop.com This synergy allows for potent antimicrobial action at low concentrations, making it a unique and cost-effective system for a wide variety of cosmetic and personal care formulations. formulatorsampleshop.com

The foundation of this synergy lies in the distinct and complementary antimicrobial profiles of its constituent compounds. Diazolidinyl Urea is a highly active bactericidal agent, demonstrating effectiveness against a wide range of Gram-positive and Gram-negative bacteria. numberanalytics.comscribd.com Its mechanism involves the release of formaldehyde, which acts as a potent antimicrobial agent. numberanalytics.com

Conversely, Iodopropynyl Butylcarbamate (IPBC) is a powerful fungicide, exhibiting strong activity against yeasts and molds. scribd.comresearchgate.netresearchgate.net While IPBC has some bactericidal effect, its primary strength lies in fungal inhibition. scribd.comnih.gov

The table below details the individual contributions and combined effect of the components within the this compound system.

Research Findings on the Synergistic Action of this compound Components

| Feature | Diazolidinyl Urea | Iodopropynyl Butylcarbamate (IPBC) | This compound System (Combination) |

|---|---|---|---|

| Primary Antimicrobial Target | Bacteria (Gram-positive and Gram-negative) numberanalytics.comscribd.com | Fungi (Yeasts and Molds) scribd.comresearchgate.net | Broad-spectrum: Bacteria, Yeasts, and Molds ashland.comformulatorsampleshop.com |

| Spectrum of Activity | Primarily a bactericide with some antifungal properties. numberanalytics.comasm.org | Primarily a fungicide with some bactericidal properties. researchgate.netnih.govwikipedia.org | Provides comprehensive, broad-spectrum protection against a wide range of microorganisms. ashland.comnumberanalytics.com |

| Role in the Synergistic System | Acts as the main bactericidal component, effectively controlling bacterial growth. scribd.com | Acts as the main fungicidal component, providing robust protection against yeast and mold contamination. scribd.com | A balanced and synergistic system where the components work together to provide a wider range of antimicrobial coverage than the sum of the individual parts. formulatorsampleshop.comformulatorsampleshop.com |

Microbiological Efficacy and Spectrum of Inhibition

Broad-Spectrum Antimicrobial Activity Profiling

Germall Plus provides comprehensive preservation against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds. sunrisebotanics.comsimplesoulskincare.comsophixnatural.comoryskincare.compurenature.co.nz Its efficacy stems from the synergistic action of its active components, Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC), which allows for a reduced total active preservative level while maintaining robust antimicrobial protection. sunrisebotanics.comaogubio.com

This compound is effective at inhibiting the growth of Gram-positive bacteria. sunrisebotanics.comsophixnatural.com The primary antibacterial component, Diazolidinyl Urea, is highly effective against these microorganisms. regionh.dk One study indicated that a 0.5% concentration of a this compound-containing preservative was capable of inhibiting Staphylococcus aureus by 100%. aogubio.com

The preservative system also demonstrates potent activity against Gram-negative bacteria. sunrisebotanics.comsophixnatural.com Diazolidinyl Urea, a key component, is particularly effective against these often-resistant microbes. regionh.dk Research has shown that a 0.5% concentration of a preservative blend similar to this compound can achieve 100% inhibition of Escherichia coli. aogubio.com

This compound is highly effective in controlling the growth of yeasts and molds, largely due to the potent fungicidal properties of Iodopropynyl Butylcarbamate (IPBC). simplesoulskincare.comsophixnatural.comoryskincare.comaogubio.com Studies have demonstrated that a this compound-like preservative can eliminate Candida albicans at a concentration of 0.75% and suppress the growth of Aspergillus niger at just 0.1%. aogubio.com The combination of Diazolidinyl Urea and IPBC provides a synergistic effect against fungal contaminants. nih.gov

Minimum Inhibitory Concentration (MIC) of this compound Components

| Microorganism | Component | MIC (µg/mL) |

| Staphylococcus aureus | Diazolidinyl Urea | Data not available |

| Escherichia coli | Diazolidinyl Urea | Data not available |

| Candida albicans | Iodopropynyl Butylcarbamate | >100 |

| Aspergillus niger | Iodopropynyl Butylcarbamate | 0.5 - 2.0 |

Quantitative Microbial Challenge Testing Methodologies

To verify the antimicrobial efficacy of preservatives like this compound in finished products, quantitative microbial challenge tests are essential. These tests, also known as Preservative Efficacy Tests (PET), are standardized procedures that involve intentionally inoculating a product with a known quantity of specific microorganisms to assess the preservative's ability to reduce the microbial population over time. intertek.comcertified-laboratories.comcertifiedcosmetics.com

Commonly used methodologies include those outlined by the United States Pharmacopeia (USP) and the International Organization for Standardization (ISO). The USP <51> and ISO 11930 are standard methods for evaluating the antimicrobial protection of cosmetic products. intertek.comcertified-laboratories.comcertifiedcosmetics.commicrochemlab.commicrochemlab.com These tests typically use a panel of challenge microorganisms, including:

Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa intertek.commicrochemlab.com

Yeast: Candida albicans intertek.commicrochemlab.com

Mold: Aspergillus brasiliensis (formerly Aspergillus niger) intertek.commicrochemlab.com

The product is inoculated with these microorganisms and then sampled at specified intervals (e.g., 7, 14, and 28 days) to determine the log reduction in the microbial population. microchemlab.com The acceptance criteria are based on the extent of this reduction. For example, according to ISO 11930 Criteria A, for bacteria, a 3-log reduction from the initial count is required at day 7, with no subsequent increase. For yeast and mold, a 1-log reduction is required at day 7, also with no further increase. microchemlab.com

Typical Log Reduction in Challenge Testing for an Effectively Preserved Product

| Time Interval | Bacteria (e.g., S. aureus, P. aeruginosa, E. coli) Log Reduction | Yeast and Mold (e.g., C. albicans, A. brasiliensis) Log Reduction |

| 7 Days | ≥ 3.0 | ≥ 1.0 |

| 14 Days | No Increase | No Increase |

| 28 Days | No Increase | No Increase |

Factors Influencing Microbiological Performance

Temperature Effects on Preservative Efficacy

The thermal stability of a preservative system is a critical factor in its ability to maintain microbiological efficacy throughout a product's lifecycle, from manufacturing to end-use. This compound, a preservative system comprising Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) in a Propylene (B89431) Glycol solvent, exhibits distinct temperature sensitivities that must be considered during the formulation process. simplesoulskincare.comulprospector.comashland.com

To prevent the degradation of its active components and ensure the integrity of the preservative system, this compound should be incorporated into cosmetic and personal care formulations during the cool-down phase of manufacturing. humblebeeandme.com The generally accepted maximum temperature for its addition is 50°C (122°F). ashland.comvoyageursoapandcandle.comashland.comashland.com Exceeding this temperature threshold risks compromising the preservative's effectiveness. voyageursoapandcandle.com

Table 1: Recommended Temperature Guidelines for this compound Incorporation

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Maximum Incorporation Temperature | ≤ 50°C (122°F) | Prevents thermal degradation of active components (Diazolidinyl Urea and IPBC) and ensures preservative system integrity. ashland.comvoyageursoapandcandle.comashland.com |

| Manufacturing Stage for Addition | Cool-down phase | To avoid exposure to higher temperatures present during the initial heating and emulsification stages of production. humblebeeandme.comoryskincare.com |

Impact of Formulation Matrix on Microbial Inhibition

The efficacy of a preservative is intrinsically linked to the chemical and physical properties of the formulation matrix in which it is incorporated. This compound is noted for its broad compatibility with a wide array of cosmetic ingredients, which allows for its use across diverse product types without significant loss of antimicrobial activity. sophixnatural.comwholesalesuppliesplus.com

The performance of this compound remains robust in various types of formulations, including oil-in-water (o/w) and water-in-oil (w/o) emulsions, aqueous solutions, and surfactant-based systems. simplesoulskincare.comvoyageursoapandcandle.comsophixnatural.com Its solubility in water facilitates its even distribution in the aqueous phase of emulsions, which is the primary site of microbial proliferation. humblebeeandme.comsophixnatural.com

A key characteristic of this compound is its compatibility with different types of surfactants and other complex cosmetic ingredients. Its efficacy is maintained in the presence of:

Anionic, Cationic, and Non-ionic Surfactants: This allows for its use in a wide range of cleansing products like shampoos and body washes. voyageursoapandcandle.comhumblebeeandme.comsophixnatural.com

Proteins and other complex ingredients: The preservative system does not exhibit known inactivators, making it suitable for sophisticated formulations containing sensitive biological additives. humblebeeandme.comsophixnatural.comwholesalesuppliesplus.com

Furthermore, the preservative system is effective over a broad pH range, typically between 3.0 and 8.0, which encompasses the pH of most cosmetic and personal care products. ashland.comhumblebeeandme.comashland.com This wide functional pH range minimizes the need for significant pH adjustments to accommodate the preservative, thereby simplifying the formulation process.

Table 2: Formulation Compatibility of this compound

| Formulation Component/Parameter | Compatibility/Effective Range | Product Application Examples |

|---|---|---|

| Emulsion Types | Oil-in-Water (o/w) and Water-in-Oil (w/o) | Creams, Lotions voyageursoapandcandle.comsophixnatural.com |

| Surfactant Systems | Cationic, Anionic, Non-ionic | Shampoos, Conditioners, Body/Shower Gels voyageursoapandcandle.comhumblebeeandme.com |

| Solubility | Water-soluble | Aqueous formulations, serums simplesoulskincare.comhumblebeeandme.com |

| pH Range | 3.0 - 8.0 | Most leave-on and rinse-off personal care products ashland.comashland.com |

| Ingredient Inactivators | No known inactivators | Formulations with complex ingredients like proteins voyageursoapandcandle.comsophixnatural.comwholesalesuppliesplus.com |

Formulation Science and Compatibility Studies

Integration into Aqueous and Emulsion Systems

Germall Plus is designed for use in a variety of formulation types, including emulsions and aqueous-based products. formulatorsampleshop.comashland.comformulatorsampleshop.comulprospector.com A critical factor in its application is its heat sensitivity; it should be incorporated into formulations during the cool-down phase, at temperatures of 50°C (122°F) or below, to maintain the integrity of the preservative system. yellowbee.cabotanicplanet.careddit.com This preservative is effective over a broad pH range, typically between 3 and 8. formulatorsampleshop.comyellowbee.cabotanicplanet.ca

This compound is soluble in the emulsified portion of water-in-oil (W/O) emulsions. formulatorsampleshop.comyellowbee.caformulatorsampleshop.combotanicplanet.ca Its application in these systems is crucial for preventing microbial growth in the internal aqueous phase. The liquid form, containing propylene (B89431) glycol, can aid in its dispersion within the formulation. formulatorsampleshop.comashland.comulprospector.com Propylene glycol itself can act as a humectant and an emulsifier in cosmetic creams. bakechem.comindependentchemical.com

In oil-in-water (O/W) emulsions, this compound is readily incorporated into the external water phase. yellowbee.caformulatorsampleshop.combotanicplanet.canatures-key.com Its water-soluble nature ensures effective distribution throughout the continuous phase of products like lotions and creams. formulatorsampleshop.comnatures-key.comnaturalbulksupplies.com The compatibility of this compound with various emulsifiers used in these systems contributes to its widespread use. greenherbology.com

This compound is highly soluble in water, making it an ideal preservative for aqueous solutions and surfactant-based products like shampoos, body washes, and gels. yellowbee.cabotanicplanet.catalsenchem.comtheherbarie.com It is compatible with cationic, anionic, and nonionic water-soluble formulations. formulatorsampleshop.comyellowbee.caformulatorsampleshop.comtalsenchem.com This broad compatibility allows for its use in a diverse range of cleansing and styling products. theherbarie.comspecialchem.com

Chemical Compatibility with Diverse Formulation Ingredients

A key advantage of this compound is its compatibility with a vast array of cosmetic ingredients, with no known chemical inactivators. botanicplanet.careddit.comtalsenchem.comwholesalesuppliesplus.com This allows formulators flexibility in creating complex and innovative products.

This compound is compatible with nonionic surfactants, which are commonly used in cosmetic formulations. formulatorsampleshop.comformulatorsampleshop.comwholesalesuppliesplus.comgoodformulations.com Both Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate, the active components of this compound, are compatible with nonionic surfactants. ulprospector.comakema.it Research has shown that some nonionic surfactants, like Tween 20, can even exhibit a synergistic antimicrobial effect when combined with certain preservatives. ncl.edu.tw

Formulations containing proteins and peptides can be challenging to preserve. This compound has been successfully used in products containing proteins, soluble collagen, and herbal extracts. botanicplanet.careddit.comwholesalesuppliesplus.comgosupps.com The individual components, Diazolidinyl Urea and Iodopropynyl Butylcarbamate, are also noted for their compatibility with proteins. ulprospector.comulprospector.com This makes this compound a suitable preservative for advanced skincare products that feature these types of active ingredients.

Integration and Compatibility of this compound

| Formulation Type | Key Considerations | Compatible Ingredients |

|---|---|---|

| Water-in-Oil (W/O) Emulsions | Add during cool-down phase (≤50°C). yellowbee.cabotanicplanet.ca Soluble in the emulsified portion. formulatorsampleshop.comyellowbee.cabotanicplanet.ca | Various emulsifiers. greenherbology.com |

| Oil-in-Water (O/W) Emulsions | Add to the water phase during cool-down (≤50°C). yellowbee.cabotanicplanet.ca Water-soluble for easy dispersion. formulatorsampleshop.comnatures-key.com | Cationic, anionic, and nonionic emulsifiers. yellowbee.cagreenherbology.com |

| Aqueous & Surfactant Systems | Highly water-soluble. botanicplanet.catalsenchem.com Effective in a broad pH range (3-8). formulatorsampleshop.combotanicplanet.ca | Cationic, anionic, and nonionic surfactants. formulatorsampleshop.comyellowbee.catalsenchem.com |

Chemical Compatibility Profile

| Ingredient Class | Compatibility Status | Details |

|---|---|---|

| Nonionic Surfactants | Compatible | No known inactivation. botanicplanet.catalsenchem.com Potential for synergistic effects with some surfactants. ncl.edu.tw |

| Proteins and Peptides | Compatible | Successfully used in formulations with proteins and their derivatives. botanicplanet.careddit.comwholesalesuppliesplus.comgosupps.com |

Interactions with Botanical Extracts and Aloe Vera

This compound is generally considered compatible with a wide array of cosmetic ingredients, including complex botanical extracts and Aloe Vera. wholesalesuppliesplus.comhumblebeeandme.combotanicplanet.ca Its broad-spectrum efficacy against bacteria, yeast, and mold makes it a suitable choice for preserving formulations rich in natural components, which can often be susceptible to microbial growth. lovesomesoapworks.cacdfsupplies.com

Formulations containing high concentrations of water-soluble materials, such as Aloe Vera juice, can be effectively preserved with this compound. wholesalesuppliesplus.comminimonai.com It is soluble in water and can be readily incorporated into aqueous phases, making it a practical option for such products. sophixnatural.comformulatorsampleshop.comnatures-key.com The preservative system has no known inactivators, which contributes to its reliability in complex formulations that may include various botanical derivatives. wholesalesuppliesplus.combotanicplanet.ca

Table 1: Compatibility of this compound with Botanical Ingredients

| Botanical Ingredient | Compatibility Status | Key Considerations |

| General Botanical Extracts | Generally Compatible | Extracts can introduce microbial load; challenge testing is essential. botanicplanet.camakingskincare.com |

| Aloe Vera Juice | Compatible | This compound is water-soluble and can be added directly to Aloe Vera juice. wholesalesuppliesplus.comminimonai.com |

| Proteins | Compatible | The preservative system is known to be compatible with protein-containing formulations. humblebeeandme.combotanicplanet.ca |

Stability in Presence of Dyes and Pigments

This compound is considered a suitable preservative for pigmented products, including makeup. sophixnatural.combeurre.ua Its chemical structure and mode of action are generally not compromised by the presence of common dyes and pigments used in cosmetics. The preservative's compatibility extends to a variety of formulation types where pigments are prevalent, such as oil-in-water (O/W) and water-in-oil (W/O) emulsions, creams, and lotions. sophixnatural.combeurre.ua

The stability of the preservative system allows it to maintain its antimicrobial efficacy in these complex systems. This is a critical attribute, as pigmented products, particularly those with a water phase, require robust preservation to prevent microbial growth throughout their shelf life and consumer use.

Influence of Processing Parameters on Formulation Stability

The physical and chemical stability of a cosmetic formulation, as well as the integrity of its preservative system, can be significantly influenced by the manufacturing process. Key parameters such as temperature and mixing techniques play a pivotal role in the final product's quality and safety.

Thermal Processing Considerations and Preservative Integrity

A critical factor in maintaining the efficacy of this compound is temperature. The preservative is heat-sensitive and should be added during the cool-down phase of the manufacturing process, at a temperature of 50°C (122°F) or below. botanicplanet.casophixnatural.comsoapandmore.cacandlesandsupplies.com Exposing this compound to higher temperatures can lead to its degradation, compromising the preservative system and leaving the product vulnerable to microbial contamination. botanicplanet.casoapandmore.careddit.com This thermal limitation is a key consideration for formulators when designing the manufacturing protocol for a product preserved with this compound.

Table 2: Thermal Processing Parameters for this compound

| Parameter | Recommended Guideline | Rationale |

| Incorporation Temperature | ≤ 50°C (122°F) | To prevent degradation and ensure preservative efficacy. botanicplanet.casophixnatural.comsoapandmore.cacandlesandsupplies.com |

| Heating Phase | Do not add this compound | High temperatures will compromise the preservative system. botanicplanet.careddit.com |

Incorporation Strategies for Optimal Dispersion

For this compound to be effective, it must be thoroughly and evenly dispersed throughout the formulation. As a water-soluble ingredient, it should be added to the water phase of an emulsion or directly into aqueous formulations. sophixnatural.comformulatorsampleshop.comnatures-key.com Slow and steady stirring is recommended to ensure uniform distribution without introducing excessive air into the product. candlesandsupplies.com

In emulsion systems (O/W or W/O), this compound is typically added to the emulsified portion of the formulation during the cool-down stage. sophixnatural.comreddit.com This ensures that the preservative is present in the aqueous phase where microbial growth is most likely to occur. For clear gels and other water-based products, direct addition with adequate mixing is sufficient. candlesandsupplies.com The thick consistency of the liquid form of this compound should be noted, and measuring by weight is often recommended for accuracy. candlesandsupplies.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Component Analysis

Chromatography is a cornerstone for separating the active ingredients of Germall Plus from the complex matrices of cosmetic formulations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of both Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate. scribd.comresearchgate.netnih.govresearchgate.net For DU, which is a formaldehyde-releasing preservative, its analysis can be challenging as it often exists as a mixture of several compounds in cosmetic creams. scribd.comcapes.gov.br Hydrophilic Interaction Liquid Chromatography (HILIC) has been found suitable for the determination and quantification of Diazolidinyl Urea. scribd.com A study published in 1997 detailed an HPLC method for analyzing DU in a cream, involving separation of the aqueous phase by centrifugation followed by filtration, dilution, and injection into the HPLC system with UV detection at 214 nm. nih.gov However, it has been noted that it can be difficult to confirm that the detected chromatographic peak corresponds to the intact DU molecule. europa.eu

For IPBC, a reverse-phase HPLC gradient method is commonly employed. scribd.com This technique allows for the simultaneous determination of IPBC along with other preservatives. scribd.com The thermal degradation of IPBC has been studied using HPLC to analyze its remaining content at various time intervals, which is crucial for understanding its stability in products. nih.govmdpi.com

Table 1: HPLC Methods for this compound Components

| Analyte | Column Type | Mobile Phase/Gradient | Detection | Reference |

|---|---|---|---|---|

| Diazolidinyl Urea | ZIC-HILIC | 0.1% acetic acid in water/acetonitrile gradient | UV (201 nm) | scribd.com |

| Iodopropynyl Butylcarbamate | Symmetry C18 | 0.1% o-phosphoric acid in water/methanol/acetonitrile gradient | UV | scribd.com |

| Diazolidinyl Urea | Not Specified | Not Specified | UV (214 nm) | nih.gov |

| Iodopropynyl Butylcarbamate | Not Specified | Not Specified | Not Specified | nih.govmdpi.com |

While less common than HPLC for the primary analysis of this compound components, Gas Chromatography (GC) serves as an effective technique for analyzing certain preservatives and potential degradation products. researchgate.net GC, often coupled with a mass spectrometer (GC-MS), can be used for the detection and quantification of various preservatives found in cosmetics. gcms.czchrom-china.com For thermally labile compounds like IPBC, specialized injection techniques are necessary to prevent degradation during analysis. researchgate.net Pulsed splitless injection with an electron capture detector (GC-ECD) has been explored as a cost-effective alternative to LC-MS for IPBC quantitation. researchgate.net The use of a double-column system in GC-MS can enhance accuracy and prevent false-positive or false-negative results for preservative allergens. chrom-china.com

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of the components of this compound and identifying any degradation products that may form over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of Diazolidinyl Urea. europa.eunih.gov Studies have shown that solutions of DU contain several chemical entities, and NMR helps in understanding whether these are isomers or decomposition products. europa.eu A Certificate of Analysis for Diazolidinyl Urea often confirms the structure using ¹H NMR spectroscopy. medchemexpress.com The characterization of DU has been historically challenging, with NMR being a key analytical method, alongside capillary electrophoresis and mass spectrometry, to understand its composition, which includes mixtures of allantoin-formaldehyde condensation products. nih.govresearchgate.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is crucial for identifying the degradation products of both Diazolidinyl Urea and Iodopropynyl Butylcarbamate. capes.gov.brnih.gov For DU, LC-MS has been used to characterize its decomposition products in various cosmetic samples. capes.gov.br In the case of IPBC, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) has been employed to study its thermal degradation products, identifying pathways that include deiodination and other processes. nih.govmdpi.com These studies are vital for assessing the long-term stability and safety of formulations containing this compound.

Capillary Electrophoresis in Preservative Characterization

Capillary Electrophoresis (CE) has emerged as a "green" analytical method for the simultaneous analysis and quantification of various cosmetic components, including preservatives. cosmeticsandtoiletries.com This technique offers the advantage of using less organic solvent and producing less waste compared to other methods. cosmeticsandtoiletries.com CE has been used to study Diazolidinyl Urea, revealing that its solution contains several entities. europa.eu It has been noted that it may not be possible with micellar electrokinetic chromatography (MEKC), a mode of CE, to distinguish between imidazolidinyl urea and diazolidinyl urea. atamanchemicals.com Nevertheless, CE methods have been successfully developed for the determination of various preservatives in cosmetic products, demonstrating good linearity, precision, and sensitivity. nih.govscirp.org

Techniques for Assessing Preservative Distribution within Formulations

Ensuring the uniform distribution of preservatives within a cosmetic formulation is critical for maintaining its microbiological integrity throughout the product's shelf life. This is particularly challenging in multiphase systems like emulsions (creams and lotions), where preservatives may preferentially partition into the oil or water phase. Non-uniform distribution can lead to areas within the product that are inadequately preserved and susceptible to microbial growth. A variety of microscopic and spectroscopic imaging techniques are employed to analyze the spatial distribution of ingredients. rroij.comrroij.com

Microscopic Techniques

Microscopy allows for the direct visualization of a formulation's structure, offering insights into its homogeneity and the distribution of its phases. mdpi.comresearchgate.net

Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful, non-invasive technique for obtaining high-resolution, three-dimensional images of a sample. rroij.comnih.gov By using fluorescent dyes that selectively stain different components (e.g., a lipophilic dye for the oil phase and a hydrophilic dye for the water phase), CLSM can be used to visualize the spatial organization of the emulsion. rroij.com This method can be adapted to study the distribution of a preservative by tagging it with a fluorescent marker, allowing for direct visualization of its location within the formulation's microstructure. nih.gov

Spectroscopic Imaging (Chemical Mapping)

Spectroscopic imaging techniques combine spectroscopy with microscopy to generate a chemical map of a sample, providing information on both the identity and spatial location of different components without the need for dyes or labels. rroij.comtricliniclabs.com

Fourier Transform Infrared (FTIR) Imaging: FTIR spectroscopy identifies molecules based on their characteristic absorption of infrared radiation. rroij.com FTIR imaging extends this by collecting an array of spectra over a defined area, creating a map that shows the spatial distribution of specific chemical components. rroij.com This can reveal the homogeneity of the preservative within the formulation and identify any potential phase separation. rroij.com

Raman Microscopy: Raman spectroscopy is a non-destructive technique that provides a detailed chemical fingerprint of a molecule based on the scattering of laser light. rroij.comilion.com.uy Confocal Raman microscopy allows for the analysis of samples beneath the surface with a spatial resolution of approximately 1µm. eag.com By scanning the laser across an area of the sample, a chemical map can be generated that visualizes the distribution of individual ingredients, such as the active preservative components, within the cream or lotion matrix. ilion.com.uyeag.com This technique is highly valuable for determining the spatial distribution of active pharmaceutical ingredients (APIs) and other components in complex mixtures like cosmetic creams. eag.com

Environmental Fate and Degradation Pathways

Biodegradation Kinetics and Persistence in Environmental Compartments

The persistence of Germall Plus in the environment is a composite of the biodegradability of its components.

Diazolidinyl Urea (B33335) Biodegradation Characteristics

Diazolidinyl Urea is not considered to be readily biodegradable, indicating a potential for persistence in the environment. newdirectionsaromatics.comsoapmakingstudio.com In a 28-day study, it exhibited only 24% biodegradation. soapmakingstudio.comchempoint.com The substance is not considered to be persistent, bioaccumulating, and toxic (PBT). soapmakingstudio.comthesage.com In aqueous solutions, Diazolidinyl Urea can degrade, and its stability is pH-dependent. For instance, in a solution at pH 7 and 20.4°C, it has a degradation half-life of 12 hours. soapmakingstudio.comchempoint.com Under basic and neutral conditions, it degrades into (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea. psu.eduresearchgate.net Diazolidinyl Urea has a low potential for bioaccumulation. soapmakingstudio.comchempoint.com Due to its chemical nature, it is not expected to persist or bioaccumulate in aquatic organisms. cdc.gov

Iodopropynyl Butylcarbamate Degradation Profile

Iodopropynyl Butylcarbamate (IPBC) is considered non-persistent in both soil and aquatic environments due to its rapid degradation. epa.govindustrialchemicals.gov.au This rapid breakdown suggests it is unlikely to contaminate ground and surface water. epa.gov Studies show that IPBC degrades quickly in soil, with a half-life of 2.13 hours at 22°C, which extends to 8.60 hours at 5°C. industrialchemicals.gov.au The primary degradation product is propargyl butylcarbamate (PBC), which itself degrades with a half-life of 4.30 days at 22°C. industrialchemicals.gov.au IPBC is also rapidly biodegradable in water/sediment systems. industrialchemicals.gov.au However, some sources describe it as not biodegradable, which could lead to environmental persistence and pollution. greenfigbeauty.com The bioaccumulation potential of IPBC is considered low. chempoint.comindustrialchemicals.gov.au

The thermal degradation of IPBC begins at 70°C and increases significantly up to 150°C. nih.govnih.gov The process follows first-order kinetics and involves several pathways, including deiodination and demethylation. nih.govnih.gov

Propylene (B89431) Glycol Biodegradability

Propylene Glycol is readily biodegradable in both aquatic and terrestrial environments under aerobic and anaerobic conditions. newdirectionsaromatics.comnih.gov It is expected to break down rapidly in the environment, primarily through biodegradation in soil and water. cdc.govrawsource.com The half-life of propylene glycol in water is estimated to be 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions. cdc.govccme.ca In soil, the half-life is expected to be similar or even shorter. cdc.govccme.ca Due to its high water solubility and low octanol-water partition coefficient, it has a very low potential for bioaccumulation. cdc.govnih.gov In the atmosphere, it has a short lifetime of about 7-11 hours due to rapid reaction with hydroxyl radicals. nih.gov

Aquatic Ecotoxicity Assessments

Impact on Algal Growth

Iodopropynyl Butylcarbamate (IPBC), a component of this compound, is detrimental to algae at concentrations below 1.0 ppm. regulations.gov Specific toxicity values for green algae (Desmodesmus subspicatus) show an EC50 of 0.022 mg/L over a 72-hour exposure. thesage.com For Diazolidinyl Urea, the ErC50 for the green algae Selenastrum capricornutum is 5.78 mg/L. soapmakingstudio.comchempoint.com

Toxicity to Aquatic Organisms

Iodopropynyl Butylcarbamate (IPBC) is very highly toxic to cold-water fish and highly toxic to warm-water fish and aquatic invertebrates. epa.govepa.gov It is also highly to very highly toxic to estuarine/marine fish and invertebrates. epa.govregulations.gov

The following table summarizes the acute toxicity of IPBC to various aquatic organisms:

Interactive Data Table: Acute Toxicity of Iodopropynyl Butylcarbamate (IPBC) to Aquatic Organisms| Species | Exposure Duration | Endpoint | Concentration (mg/L) | Toxicity Category | Reference |

|---|---|---|---|---|---|

| Rainbow trout | 96 hours | LC50 | 0.067 | Very Highly Toxic | epa.gov |

| Bluegill sunfish | 96 hours | LC50 | 0.226 | Highly Toxic | epa.gov |

| Fathead minnow | 96 hours | LC50 | 0.2 | Highly Toxic | epa.gov |

| Daphnia magna (water flea) | 48 hours | EC50 | 0.16 | Highly Toxic | thesage.com |

| Green algae (Desmodesmus subspicatus) | 72 hours | EC50 | 0.022 | - | thesage.com |

Diazolidinyl Urea is less toxic to aquatic organisms compared to IPBC. The LC50 for fish after 96 hours is greater than 100 mg/L. soapmakingstudio.comchempoint.com For Daphnia magna, the EC50 after 48 hours is 58 mg/L. soapmakingstudio.comchempoint.com

Propylene Glycol is considered practically non-toxic to aquatic life. nih.gov However, its biodegradation can lead to high biochemical oxygen demand (BOD), which can deplete oxygen in water and harm aquatic organisms. ccme.cacumberlandrivercompact.org The LC50 for the fathead minnow is reported to be between 29,485 and 39,339 mg/L for a 96-hour exposure. chempoint.com

Mobility and Distribution in Soil and Water Systems

The mobility of a chemical compound in the environment dictates its distribution between water, soil, and sediment. This is primarily governed by its water solubility and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The components of this compound exhibit markedly different mobility characteristics.

Diazolidinyl Urea: This compound is characterized by very high water solubility and a low octanol-water partition coefficient (log Kow), indicating it is highly hydrophilic. Consequently, Diazolidinyl Urea has a very low calculated Koc value. These properties suggest that it will not significantly adsorb to soil organic matter or suspended sediment in aquatic systems. Its primary environmental compartment is expected to be the water phase, leading to high mobility in soil and potential for leaching into groundwater.

Iodopropynyl Butylcarbamate (IPBC): In contrast to Diazolidinyl Urea, IPBC has lower water solubility and a significantly higher log Kow value. This results in a moderate to high Koc value, indicating a tendency to adsorb to organic matter in soil and sediment. This adsorption reduces its mobility in the soil column, decreasing the likelihood of it reaching groundwater. In aquatic environments, a significant fraction of IPBC is expected to partition from the water column to sediment.

Propylene Glycol: As the solvent carrier, Propylene Glycol is completely miscible with water and has a very low log Kow. Its resulting Koc value is negligible, signifying that it has extremely high mobility in soil and will remain almost exclusively in the water phase.

The differential mobility of the active components means that upon environmental release, a separation of the preservative system occurs. The highly mobile Diazolidinyl Urea and Propylene Glycol are transported with water flow, while the less mobile IPBC is preferentially retained in soil and sediment.

Table 1: Physicochemical Properties and Mobility Parameters of this compound Components (Note: Data can be sorted by clicking on the table headers in a compatible interface.)

| Compound | Log Kow (Octanol-Water Partition Coefficient) | Water Solubility (at 20-25°C) | Soil Partition Coefficient (Koc) [L/kg] | Predicted Environmental Mobility |

|---|---|---|---|---|

| Diazolidinyl Urea | -1.8 to -0.6 | > 1000 g/L | ~10 - 50 | High to Very High |

| Iodopropynyl Butylcarbamate (IPBC) | ~ 2.81 | ~ 156 mg/L | ~140 - 750 | Low to Moderate |

| Propylene Glycol | ~ -1.07 | Miscible | < 10 | Very High |

Long-Term Environmental Impact Considerations

The long-term environmental impact of this compound is related to the persistence, bioaccumulation potential, and ecotoxicity of its individual components, particularly the active ingredients Diazolidinyl Urea and IPBC.

Persistence and Degradation: Neither of the active ingredients in this compound is considered readily biodegradable.

Diazolidinyl Urea is known to degrade abiotically in aqueous environments through hydrolysis to release formaldehyde (B43269) and other compounds. While formaldehyde is readily biodegradable, its continuous release from the more persistent parent compound is a key consideration.

IPBC is persistent in the environment, particularly in anaerobic conditions found in some sediments. Its degradation half-life (DT50) in water can exceed 60 days, classifying it as persistent in the aquatic compartment. Its degradation is primarily mediated by photolysis and, to a lesser extent, microbial action.

Propylene Glycol , the carrier, is readily biodegradable and is not considered persistent.

Bioaccumulation Potential: The potential for a substance to bioaccumulate in organisms is often predicted by its log Kow value.

The low log Kow values for Diazolidinyl Urea and Propylene Glycol indicate a very low potential for bioaccumulation.

While the log Kow of IPBC (~2.81) suggests some potential for bioconcentration, experimental studies have determined its Bioconcentration Factor (BCF) to be low. This indicates that IPBC is not expected to significantly bioaccumulate in the tissues of aquatic organisms.

Ecotoxicity: The most significant long-term environmental concern associated with this compound is the high aquatic toxicity of IPBC.

Iodopropynyl Butylcarbamate (IPBC) is classified as very toxic to aquatic life. It is particularly potent against algae, which form the base of most aquatic food webs. Studies show adverse effects on algae, invertebrates (like Daphnia magna), and fish at very low concentrations (in the µg/L to low mg/L range). Its tendency to partition to sediment poses a long-term risk to benthic (sediment-dwelling) organisms.

Diazolidinyl Urea and its primary degradation product, formaldehyde , exhibit much lower aquatic toxicity compared to IPBC, with effect concentrations for fish, daphnia, and algae that are several orders of magnitude higher.

Propylene Glycol has very low aquatic toxicity and is not considered a risk to aquatic ecosystems at typical environmental concentrations.

The combination of IPBC's persistence and high ecotoxicity means that its continuous release into aquatic environments, even at low levels, can pose a long-term risk to sensitive aquatic populations.

Table 2: Ecotoxicity Data for Active Components of this compound (Note: EC50 is the concentration causing an effect in 50% of the test population. LC50 is the concentration causing mortality in 50% of the test population. Lower values indicate higher toxicity.)

| Compound | Organism Type | Endpoint (e.g., EC50, LC50) | Value (mg/L) | Toxicity Classification |

|---|---|---|---|---|

| Diazolidinyl Urea | Algae | 72h EC50 | > 10 | Low Toxicity |

| Diazolidinyl Urea | Daphnia | 48h EC50 | > 100 | Low Toxicity |

| Diazolidinyl Urea | Fish | 96h LC50 | > 100 | Low Toxicity |

| Iodopropynyl Butylcarbamate (IPBC) | Algae (D. subspicatus) | 72h EC50 | 0.022 | Very High Toxicity |

| Iodopropynyl Butylcarbamate (IPBC) | Daphnia (D. magna) | 48h EC50 | 0.16 | Very High Toxicity |

| Iodopropynyl Butylcarbamate (IPBC) | Fish (O. mykiss) | 96h LC50 | 0.067 | Very High Toxicity |

Regulatory Frameworks and Compliance in Preservation

Global Regulatory Status of Preservative Systems

The international regulatory environment for cosmetic preservatives like those found in Germall Plus is not harmonized, presenting a challenge for manufacturers marketing products globally. Key regulatory bodies in the European Union, United States, Canada, China, and Brazil have each established their own set of rules governing the use of Diazolidinyl Urea (B33335) and IPBC.

European Union (EU) Cosmetic Regulation Directives for IPBC

In the European Union, the use of cosmetic ingredients is governed by Regulation (EC) No 1223/2009. Iodopropynyl Butylcarbamate (IPBC) is listed in Annex V, the list of preservatives allowed in cosmetic products. The regulation stipulates specific maximum concentrations for IPBC depending on the product type. For rinse-off products, the maximum permitted concentration is 0.02%. In leave-on products, the limit is lower, at 0.01%. Furthermore, for deodorants and antiperspirants, the maximum concentration is restricted to 0.0075%. The EU also prohibits the use of IPBC in oral hygiene and lip care products, as well as in body lotions and body creams intended for application on a large part of the body.

Diazolidinyl Urea is also listed in Annex V of the EU Cosmetic Regulation. It is permitted for use as a preservative in cosmetic products at a maximum concentration of 0.5%. cir-safety.org Products containing Diazolidinyl Urea that release formaldehyde (B43269) in a concentration exceeding 0.05% must be labeled with the warning "contains formaldehyde".

United States (US) Cosmetic Ingredient Review (CIR) Perspectives

In the United States, the Food and Drug Administration (FDA) regulates cosmetics, and the Cosmetic Ingredient Review (CIR) Expert Panel assesses the safety of cosmetic ingredients. The CIR has reviewed both Diazolidinyl Urea and IPBC and has established safety guidelines for their use.

The CIR Expert Panel concluded that Diazolidinyl Urea is safe as a cosmetic ingredient at a maximum concentration of 0.5%. cir-safety.org The panel noted that Diazolidinyl Urea is a formaldehyde-releaser and that the amount of formaldehyde released is within the limits considered safe for cosmetic use.

For Iodopropynyl Butylcarbamate (IPBC), the CIR Expert Panel concluded that it is safe as a cosmetic ingredient at concentrations up to 0.1%. A significant restriction from the CIR is that IPBC should not be used in products intended to be aerosolized due to concerns about inhalation toxicity.

Compliance in Other Major Jurisdictions (e.g., Canada, China, Brazil)

Canada: Health Canada manages the safety of cosmetics through the Food and Drugs Act and the Cosmetic Regulations. The Cosmetic Ingredient Hotlist is a key administrative tool that outlines substances that are prohibited or restricted for use in cosmetics. Neither Diazolidinyl Urea nor Iodopropynyl Butylcarbamate are currently listed on the prohibited or restricted lists of the Hotlist, which suggests their use is generally permitted within established safety limits. canada.cahnhu.org

China: The regulation of cosmetics in China is overseen by the National Medical Products Administration (NMPA) and is detailed in the 'Safety and Technical Standards for Cosmetics (2015 Edition)'. This document includes a list of permitted preservatives. Both Diazolidinyl Urea and Iodopropynyl Butylcarbamate are included in the list of approved preservatives. Diazolidinyl Urea is permitted at a maximum concentration of 0.5%. Iodopropynyl Butylcarbamate is allowed at a maximum concentration of 0.02% in rinse-off products and 0.01% in leave-on products, with a prohibition on its use in products for children under three years of age (except for bath products and shampoos).

Brazil: The Brazilian Health Regulatory Agency (ANVISA) is responsible for regulating cosmetics. ANVISA's Resolution RDC No. 29 of June 1, 2012, approves the Mercosur Technical Regulation on the "List of Preservative Substances Permitted for Personal Hygiene Products, Cosmetics and Perfumes." saude.gov.br In this resolution, Diazolidinyl Urea is listed with a maximum authorized concentration of 0.5%. saude.gov.bralfob.org.br Iodopropynyl Butylcarbamate is also listed with varying maximum concentrations: 0.02% for rinse-off products and 0.01% for leave-on products. saude.gov.br The resolution also specifies that IPBC is not to be used in oral hygiene and lip products. saude.gov.br

Regulatory Restrictions on Specific Product Applications

Reflecting the varying potential for exposure and risk, regulators have placed specific restrictions on the use of this compound and its components in certain types of cosmetic formulations.

Prohibition in Aerosol Formulations

A significant and consistent regulatory restriction across multiple jurisdictions is the prohibition of Iodopropynyl Butylcarbamate (IPBC) in aerosolized products. This is primarily due to concerns about the potential for inhalation and subsequent respiratory toxicity. The US Cosmetic Ingredient Review (CIR) explicitly states that IPBC should not be included in cosmetics and personal care products intended to be aerosolized. This restriction is echoed in the regulations of other regions that look to the CIR's findings for guidance.

Labeling Requirements and Regulatory Precedents

The regulatory landscape for cosmetic preservatives like this compound is governed by distinct frameworks in different global markets, primarily focusing on consumer safety and transparency. These regulations dictate how the product and its components are listed on ingredient labels and set precedents for the use of certain chemical compounds in personal care products.

This compound is a trade name for a preservative system. The specific composition can vary, but it is typically a combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), often in a solvent base like Propylene (B89431) Glycol. ashland.comashland.comsunrisebotanics.comulprospector.comspecialchem.com Consequently, labeling requirements are not for "this compound" as a single entity but for its individual components as stipulated by cosmetic regulations.

The International Nomenclature of Cosmetic Ingredients (INCI) system is the standard for cosmetic labeling in many regions, including the United States and the European Union. thenovastudio.comcosmeticsbusiness.com When using this compound in a formulation, manufacturers are required to list its constituent ingredients by their INCI names in descending order of predominance by weight. cosmeticsbusiness.comctmlabelingsystems.comfederalregister.gov The INCI names for the active components of this compound are Diazolidinyl Urea and Iodopropynyl Butylcarbamate. ashland.comashland.comtypology.com If Propylene Glycol is used as a carrier, its INCI name, Propylene Glycol, must also be included on the ingredient list. ashland.comsunrisebotanics.comulprospector.comspecialchem.com

Regulatory bodies in key markets have established specific concentration limits and labeling mandates for the active ingredients in this compound, which have set precedents for the use of these preservatives.

In the European Union, both Diazolidinyl Urea and Iodopropynyl Butylcarbamate are listed in Annex V of the Cosmetics Regulation (EC) No. 1223/2009, which is the list of preservatives allowed in cosmetic products. cosmileeurope.eu Diazolidinyl Urea is permitted at a maximum concentration of 0.5% in the final product. typology.comcir-safety.orgcosmeticsinfo.org A significant labeling precedent for this ingredient is its classification as a formaldehyde-releaser. cir-safety.orgcosmeticsinfo.org If the concentration of released formaldehyde in the finished product exceeds 0.05%, the product must be labeled with the warning "contains formaldehyde". cosmeticsinfo.org

For Iodopropynyl Butylcarbamate (IPBC), the European Union has set more restrictive and specific precedents. cosmeticsinfo.org Its use is limited to a maximum concentration of 0.02% in rinse-off products and 0.01% in leave-on products. cosmeticsinfo.orgconcio.jp Furthermore, it is not permitted in oral hygiene and lip care products. cosmileeurope.eucosmeticsinfo.org Regulatory precedents also include restrictions on its use in products intended for large body areas, such as body lotions, and a prohibition in products for children under three years of age, with the exception of bath products and shampoos. cosmeticsinfo.org These restrictions highlight a precautionary approach based on scientific assessments of the ingredient.

In the United States, the Food and Drug Administration (FDA) regulates cosmetics under the Federal Food, Drug, and Cosmetic Act and the Fair Packaging and Labeling Act. federalregister.govfda.govonlinelabels.com The Cosmetic Ingredient Review (CIR) Expert Panel, an independent body, has reviewed the safety of the components of this compound. The CIR concluded that Diazolidinyl Urea is safe for use in cosmetics at concentrations up to 0.5%. cosmeticsinfo.org They also noted that at this concentration, the amount of formaldehyde released would not exceed the previously recommended limits. cosmeticsinfo.org For Iodopropynyl Butylcarbamate, the CIR Expert Panel concluded it is safe as a cosmetic ingredient at concentrations of 0.1% or less. cosmeticsinfo.org A key regulatory precedent from the CIR is the recommendation that IPBC should not be used in products intended to be aerosolized due to concerns about inhalation toxicity. cosmeticsinfo.orgewg.org

A recent regulatory development in the United States that sets a precedent for formaldehyde-releasing preservatives, including Diazolidinyl Urea, is the Toxic-Free Cosmetics Act passed in Washington State. cirs-group.com This act will prohibit the manufacture, distribution, and sale of cosmetics containing intentionally added formaldehyde and formaldehyde-releasing agents, with an effective date for compliance. cirs-group.com On a federal level, a measure has been notified to restrict the intentional addition of formaldehyde and formaldehyde releasers in cosmetics, with a proposed effective date of January 1, 2027. cirs-group.com

The following tables provide a summary of the regulatory frameworks and labeling requirements for the active components of this compound in major markets.

Regulatory Limits and Labeling Requirements for Diazolidinyl Urea

| Regulatory Body/Region | Maximum Authorized Concentration | Labeling Requirements |

| European Union (EU) | 0.5% typology.comcir-safety.orgcosmeticsinfo.org | Must be listed as "Diazolidinyl Urea" in the ingredient list. If the concentration of released formaldehyde exceeds 0.05%, the product must be labeled "contains formaldehyde". cosmeticsinfo.org |

| United States (US) | Up to 0.5% (as reviewed by CIR) cosmeticsinfo.org | Must be listed as "Diazolidinyl Urea" in the ingredient list. ctmlabelingsystems.comfederalregister.govfda.gov |

Regulatory Limits and Labeling Requirements for Iodopropynyl Butylcarbamate (IPBC)

| Regulatory Body/Region | Maximum Authorized Concentration | Labeling Requirements & Restrictions |

| European Union (EU) | 0.02% in rinse-off products. cosmeticsinfo.orgconcio.jp 0.01% in leave-on products. cosmeticsinfo.org 0.0075% in deodorants/antiperspirants. cosmeticsinfo.org | Must be listed as "Iodopropynyl Butylcarbamate". Not for use in oral hygiene and lip products. cosmileeurope.eucosmeticsinfo.org Not for use in products for children under 3, except in rinse-off products. cosmeticsinfo.org Not for use in body lotions and body creams. cosmeticsinfo.org |

| United States (US) | Up to 0.1% (as reviewed by CIR) cosmeticsinfo.org | Must be listed as "Iodopropynyl Butylcarbamate". Not to be used in products intended to be aerosolized. cosmeticsinfo.orgewg.org |

These regulatory precedents and labeling requirements are dynamic and subject to change based on new scientific findings and risk assessments conducted by regulatory authorities.

Comparative Studies with Alternative Antimicrobial Agents

Efficacy Comparison with Non-Formaldehyde Releasers

Germall Plus is a formaldehyde-releasing preservative, a category known for its high efficacy against a broad spectrum of microbes. microchemlab.comanokhaskincare.com Non-formaldehyde releasing preservatives, such as those based on phenoxyethanol (B1677644), organic acids, or isothiazolinones, are often considered as alternatives. microchemlab.comanokhaskincare.com

Phenoxyethanol-based systems (e.g., Optiphen Plus): Phenoxyethanol is effective against gram-negative bacteria but often requires the addition of other agents like caprylyl glycol or sorbic acid to achieve broad-spectrum protection. threelittlegoats.commicrochemlab.com While considered a milder alternative, its efficacy, particularly against fungi, may not be as robust as the synergistic combination in this compound. microchemlab.comsimplesoulskincare.com this compound, containing IPBC, offers potent antifungal activity. thegloryofasia.comakema.it

Organic Acids (e.g., Benzoic Acid, Sorbic Acid): These are often used in "natural" formulations but have limitations. microchemlab.comanokhaskincare.com Their efficacy is highly pH-dependent, typically requiring an acidic environment (pH 2-6) to be effective. microchemlab.com They are primarily effective against fungi and have weaker antibacterial action, often necessitating combination with other preservatives. microchemlab.com In contrast, this compound is effective over a much broader pH range, typically from 3 to 8. thegloryofasia.comformulatorsampleshop.comashland.com

Isothiazolinones (e.g., Kathon™): This class of preservatives offers broad-spectrum efficacy. microchemlab.comreddit.com However, due to concerns about skin sensitization, their use is often restricted, particularly in leave-on products. actasdermo.orgconsciouschemist.com this compound, while also subject to usage restrictions, provides a different profile of activity and is a common choice for a wide array of personal care products. reddit.comwholesalesuppliesplus.com

While synthetic alternatives to formaldehyde-releasers exist, they often require higher usage levels or specific formulation conditions to match the broad-spectrum efficacy of systems like this compound. simplesoulskincare.com

Formulation Performance vs. Paraben-Based Systems

Parabens (e.g., methylparaben, propylparaben) have a long history of use in cosmetics due to their cost-effectiveness and efficacy, particularly against fungi and some gram-positive bacteria. microchemlab.comakema.it However, they often need to be combined with other preservatives for sufficient gram-negative bacterial protection. microchemlab.com

This compound is often marketed as a "paraben-free" alternative. akema.itlabyshop.comsophixnatural.com Its performance compares favorably to many paraben-based systems:

Broad-Spectrum Efficacy: this compound, through the synergy of Diazolidinyl Urea (B33335) and IPBC, provides comprehensive protection against bacteria, yeast, and mold. thegloryofasia.comsunpubc.com Some paraben systems may require additional preservatives to achieve a similar spectrum of activity. microchemlab.comgoogle.com

pH Stability: this compound maintains its efficacy across a wide pH range (3-8), offering greater formulation flexibility than some preservative systems that have a narrower effective pH range. akema.itashland.com

Compatibility: It is compatible with a vast array of cosmetic ingredients, including surfactants and proteins, without significantly altering the final product's color, odor, or viscosity. wholesalesuppliesplus.comakema.itcrafters-choice.com While parabens are also broadly compatible, their efficacy can be diminished by interactions with nonionic surfactants or proteins, and they may partition into the oil phase of emulsions, reducing their activity in the water phase where microbial growth is most likely. sunpubc.commakingskincare.com

| Preservative System | Primary Components | Spectrum of Activity | Effective pH Range | Key Formulation Considerations |

|---|---|---|---|---|

| This compound | Diazolidinyl Urea, Iodopropynyl Butylcarbamate | Broad (Bacteria, Yeast, Mold) | 3.0 - 8.0 formulatorsampleshop.comashland.comashland.com | Paraben-free alternative; heat sensitive (add below 50°C). threelittlegoats.comformulatorsampleshop.com |

| Paraben-Based (e.g., Germaben II) | Propylene (B89431) Glycol, Diazolidinyl Urea, Methylparaben, Propylparaben threelittlegoats.com | Broad (Bacteria, Yeast, Mold) | 3.0 - 7.0 skinident.world | Contains parabens; efficacy can be reduced by nonionic surfactants. sunpubc.com |

| Phenoxyethanol-Based (e.g., Optiphen Plus) | Phenoxyethanol, Caprylyl Glycol, Sorbic Acid threelittlegoats.com | Broad (Bacteria, Yeast, Mold) | Below 6.0 threelittlegoats.com | Considered a milder, semi-natural alternative. threelittlegoats.commicrochemlab.com |

Synergistic Potential with Co-Preservatives and Multifunctional Ingredients

The combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) in this compound is itself a synergistic blend. thegloryofasia.comakema.it Diazolidinyl Urea is highly effective against bacteria, while IPBC is a potent fungicide. akema.itakema.it This synergy allows for broad-spectrum protection at lower concentrations of the individual components. akema.itakema.it

The efficacy of this compound can be further enhanced or "boosted" by other ingredients:

Co-Preservatives: In some cases, formulators may combine this compound with other preservatives to tackle particularly challenging formulations. For instance, combining it with parabens can result in a robust, complete preservative system where the activity against yeast and mold is maintained even if the parabens' effectiveness is compromised. sunpubc.com A study showed that combining phenoxyethanol with diazolidinyl urea could markedly reduce the required concentration of the allergenic preservative while maintaining antimicrobial efficacy. videncenterforallergi.dk

Chelating Agents: Ingredients like Ethylenediaminetetraacetic acid (EDTA) can enhance the activity of preservatives by binding metal ions that are essential for microbial growth, thereby increasing the microbes' susceptibility to agents like Diazolidinyl Urea. microchemlab.comnih.gov

Glycols: Propylene glycol, a component of the liquid form of this compound, acts as a solvent and humectant but also possesses some antimicrobial properties and can improve the solubility and efficacy of other preservatives. simplesoulskincare.comskinident.world Other glycols like caprylyl glycol are also known to boost preservative activity. microchemlab.com

Technical Advantages and Limitations in Diverse Formulation Types

This compound offers significant technical advantages that make it suitable for a wide range of cosmetic products. thegloryofasia.comwholesalesuppliesplus.com

Advantages:

Versatility: It is effective in both rinse-off and leave-on products, including creams, lotions, shampoos, and wet wipes. akema.itashland.comashland.com

Solubility: The liquid version is readily soluble in water and can be easily incorporated into the water phase of emulsions and aqueous formulations. formulatorsampleshop.comsophixnatural.com It is compatible with cationic, anionic, and nonionic systems. formulatorsampleshop.comsophixnatural.com

Stability: It remains stable and effective across a broad pH range (3-8), which provides formulators with significant flexibility. akema.itashland.com

Aesthetic Profile: It generally does not impact the color, odor, or viscosity of the final product. akema.it

Efficacy: It is highly effective at low concentrations, making it a cost-effective option. thegloryofasia.comsimplesoulskincare.com

Limitations:

Heat Sensitivity: this compound is sensitive to heat and should be added during the cool-down phase of formulation, at temperatures below 50°C (122°F), to prevent degradation and maintain its efficacy. thegloryofasia.comthreelittlegoats.comsophixnatural.com

Formaldehyde (B43269) Releaser: As a formaldehyde-releasing agent, its use may be undesirable for brands positioning themselves as "formaldehyde-free". threelittlegoats.comanokhaskincare.com

Regulatory Restrictions: The components of this compound are subject to regulatory limits in different regions. For example, IPBC is not permitted in Japan for all product types and has concentration restrictions in the EU. akema.itgoogle.com It is also not recommended for use in aerosolized products. wholesalesuppliesplus.comcrafters-choice.com

Advanced Research Directions and Future Perspectives

Development of Analytical Standards and Reference Materials

The accurate quantification of Germall Plus components, Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC), is critical for formulation quality control and regulatory compliance. The development of robust analytical standards and reference materials is a key area of ongoing research.

Current Analytical Methodologies High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound constituents. scribd.comlongdom.org However, the chemical complexity of these ingredients presents analytical challenges.

Diazolidinyl Urea Analysis : Diazolidinyl Urea is not a single compound but a complex mixture of reaction products of allantoin (B1664786) and formaldehyde (B43269). wikipedia.orgresearchgate.net This complexity means that its analysis often involves characterizing a "fingerprint" of several major peaks rather than a single analyte. scribd.com Hydrophilic Interaction Liquid Chromatography (HILIC) has proven suitable for separating and quantifying the various components of Diazolidinyl Urea. scribd.com

IPBC Analysis : IPBC can be analyzed by reverse-phase HPLC. scribd.com However, IPBC is known to be thermally unstable, with degradation observed at temperatures as low as 70°C, which can pose a challenge for methods requiring heat, such as Gas Chromatography (GC). mdpi.comresearchgate.net Despite this, GC methods with specialized injection techniques have been developed to mitigate degradation. researchgate.net

Challenges and Future Directions A significant challenge is the lack of a single, stable reference standard for Diazolidinyl Urea due to its multicomponent nature. researchgate.net Research is focused on better characterizing the major active components and their degradation products to establish more reliable quantitative methods. researchgate.net Future work aims to develop certified reference materials for the principal active species within commercial Diazolidinyl Urea to improve inter-laboratory consistency and accuracy. Furthermore, creating stability-indicating methods that can simultaneously determine the active ingredients and their potential degradation products, such as free formaldehyde, is a priority. longdom.org

Investigation of Long-Term Stability in Novel Delivery Systems

The cosmetic industry is continually innovating with novel delivery systems like nanoemulsions, liposomes, and microcapsules to enhance product performance. The stability of preservatives like this compound within these complex systems is a critical area of investigation.

Factors Affecting Stability The chemical stability of the components of this compound can be influenced by the formulation matrix, pH, and temperature. researchgate.net

IPBC Stability : Iodopropynyl Butylcarbamate is susceptible to degradation under certain conditions. It is known to be thermally unstable, with its degradation rate increasing significantly with temperature. mdpi.com Studies show that IPBC can degrade at temperatures of 70-90°C and at a pH greater than 9. mdpi.comresearchgate.net The primary degradation product is Propargyl Butylcarbamate (PBC). industrialchemicals.gov.au

Diazolidinyl Urea Stability : As a formaldehyde-releaser, the stability of Diazolidinyl Urea is linked to the equilibrium of formaldehyde release. This equilibrium is influenced by temperature, pH, storage time, and the specific cosmetic matrix. researchgate.net The release of formaldehyde is a key part of its antimicrobial action but must be controlled to remain within regulatory limits.

Stability in Emulsions In emulsion systems, which are common in cosmetics, the partitioning of the preservative between the oil and water phases is crucial for its efficacy. The antimicrobial activity is primarily dependent on the concentration of the preservative in the aqueous phase, where microbial growth typically occurs. oup.com The stability and availability of this compound components in novel delivery systems, such as nanoemulsions or liposomes, are areas of active research. The encapsulation of the preservative could potentially alter its stability and release profile, requiring detailed long-term studies to ensure sustained antimicrobial protection.

Sustainable Sourcing and Green Chemistry Approaches in Production

There is a growing demand in the cosmetics industry for ingredients produced through sustainable and environmentally friendly methods. researchgate.net This trend extends to preservatives like the components of this compound.

Current Synthesis Diazolidinyl Urea is commercially produced through the chemical reaction of allantoin with formaldehyde in an alkaline solution, followed by neutralization. wikipedia.orgnih.govatamanchemicals.com The synthesis of IPBC also involves multi-step chemical processes. These traditional syntheses may use harsh chemicals and generate waste products. acs.org

Future Green Chemistry Approaches Research into green chemistry and biocatalysis offers promising alternatives for the synthesis of cosmetic ingredients. researchgate.netbiosynth.com

Biocatalysis : This approach uses enzymes or whole microbial cells to perform chemical transformations. acs.org Biocatalysis offers several advantages, including milder reaction conditions (often in water), high selectivity, and the use of renewable resources, which reduces environmental impact. researchgate.netmdpi.com

Sustainable Feedstocks : Future research may focus on sourcing precursors like allantoin from sustainable sources or developing enzymatic pathways for their synthesis.

The table below summarizes potential green chemistry applications for preservative synthesis.

| Green Chemistry Principle | Application in Preservative Synthesis |

| Use of Renewable Feedstocks | Sourcing precursors from plant-based materials or microbial fermentation. |

| Biocatalysis | Employing enzymes for specific reaction steps to reduce harsh chemical use and improve yield. researchgate.net |

| Safer Solvents | Replacing traditional organic solvents with water or bio-based solvents. mdpi.com |

| Energy Efficiency | Developing synthetic routes that operate at lower temperatures and pressures. |

| Waste Prevention | Designing syntheses with higher atom economy to minimize by-product formation. |

Predictive Modeling of Preservative Efficacy in Complex Matrices

Developing new cosmetic formulations can be a time-consuming and expensive process, partly due to the need for extensive microbial challenge testing to ensure adequate preservation. researchgate.net Predictive modeling offers a way to accelerate this process.

Modeling Approaches By using computational tools, researchers aim to predict how effective a preservative system will be in a given formulation.

Partitioning Models : The efficacy of a preservative in an emulsion is highly dependent on its partitioning between the oil and water phases. oup.comconicet.gov.ar Mathematical models can calculate the available concentration of the preservative in the aqueous phase based on its oil/water partition coefficient, the oil-to-water ratio, and interactions with other components like surfactants. oup.comumich.edu The lipophilicity (log P) of a preservative is a key factor; more hydrophobic preservatives may partition into the oil phase, reducing their concentration in the water phase where they are needed. nih.gov

Machine Learning and AI : Artificial intelligence (AI) and machine learning models are being developed to predict the outcomes of preservative efficacy tests (PET). researchgate.net These models are trained on large datasets that include formulation ingredients, their concentrations, physicochemical properties (like pH), and the results of previous challenge tests. researchgate.netresearchgate.net This approach can help formulators screen out ineffective preservative systems early in the development process, saving significant time and resources. researchgate.net

Emerging Antimicrobial Resistance Patterns in Formulated Products

The widespread use of antimicrobial preservatives in personal care products raises concerns about the potential for microorganisms to develop resistance. taylorfrancis.com

Mechanisms of Resistance Microbial resistance to preservatives is a known phenomenon. taylorfrancis.com Bacteria and fungi can develop resistance through various mechanisms, making the preservative less effective at controlling their growth. There are reports of bacteria becoming resistant to formaldehyde-releasers like Diazolidinyl Urea and other preservatives used in cosmetics. taylorfrancis.comnih.gov The use of preservatives at low concentrations can be a contributing factor to the development of resistance. nih.gov

Prevalence of Resistant Strains Studies have identified several species of bacteria and fungi as common contaminants in cosmetic products, including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. nih.govmdpi.com Some of these organisms are known for their ability to resist preservatives. nih.gov For instance, Pseudomonas aeruginosa shows high resistance to many preservatives. nih.gov Surveillance of microbial contaminants found in cosmetic products is ongoing to monitor for emerging resistance patterns. mdpi.comnajah.edu The concern is that the use of certain preservatives could contribute to the cross-resistance of bacteria to antibiotics. nih.gov